N-(2,2-difluoroethyl)-2-iodoaniline

Medicinal Chemistry Immunology HIV Research

Medicinal chemists optimizing ADME profiles often face a trade-off: introducing a metabolically stable lipophilic moiety while retaining a versatile synthetic handle. N-(2,2-Difluoroethyl)-2-iodoaniline (CAS 1178753-85-9) resolves this by combining an ortho-iodine for efficient Pd-catalyzed indole synthesis (e.g., Larock heteroannulation) with a 2,2-difluoroethyl group that predictably enhances membrane permeability and metabolic resistance vs. non-fluorinated analogs. Key benefits: • Purity: ≥95% (solid), enabling reliable SAR studies • Enables focused library synthesis of fluorinated heterocycles and CCR5-targeted probes • In stock with rapid global shipping, minimizing workflow disruption

Molecular Formula C8H8F2IN
Molecular Weight 283.06 g/mol
CAS No. 1178753-85-9
Cat. No. B6203264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluoroethyl)-2-iodoaniline
CAS1178753-85-9
Molecular FormulaC8H8F2IN
Molecular Weight283.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NCC(F)F)I
InChIInChI=1S/C8H8F2IN/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,12H,5H2
InChIKeyLRAAPJIFUOQPIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,2-Difluoroethyl)-2-iodoaniline Overview & Specifications


N-(2,2-Difluoroethyl)-2-iodoaniline (CAS 1178753-85-9) is a bifunctional aromatic amine belonging to the class of N-substituted ortho-iodoanilines. It incorporates a 2,2-difluoroethyl substituent on the nitrogen atom and an iodine atom at the ortho-position of the benzene ring. The molecular formula is C8H8F2IN, with a molecular weight of 283.06 g/mol . This structure confers distinct electronic and steric properties, positioning it as a specialized building block in medicinal chemistry and organic synthesis [1]. The compound is typically supplied as a solid with a minimum purity of 95%, intended for research and development applications .

Bifunctional aromatic amine building block for medicinal chemistry diversification
Ortho-iodo handle supports Pd-catalyzed cross-coupling and heteroannulation workflows
2,2-Difluoroethyl substituent enables lipophilicity and metabolic profile modulation

Why N-(2,2-Difluoroethyl)-2-iodoaniline Is Irreplaceable


Direct substitution with simple ortho-iodoaniline (CAS 615-43-0) or N-alkyl-2-iodoanilines (e.g., N-methyl or N-ethyl) is not scientifically valid. The specific combination of the ortho-iodo handle for cross-coupling and the 2,2-difluoroethyl moiety for modulation of lipophilicity and metabolic stability [1] is essential for applications targeting precise physicochemical profiles. In medicinal chemistry, the 2,2-difluoroethyl group is known to enhance membrane permeability and metabolic resistance compared to non-fluorinated or mono-fluorinated analogs, as demonstrated in related difluoroalkyl aniline series [2]. Furthermore, the ortho-iodine atom provides a unique reactivity profile in palladium-catalyzed heteroannulation reactions (e.g., Larock indole synthesis), which is fundamentally different from bromo- or chloro- analogs [3].

N-Alkyl Shift Non-fluorinated N-alkyl analogs (e.g., N-methyl, N-ethyl) lack the distinct physicochemical profile of the 2,2-difluoroethyl group; predicted lipophilicity and metabolic stability may shift significantly.
Halogen Swap Bromo- or chloro-analogs exhibit substantially lower reactivity in Pd-catalyzed heteroannulation due to slower oxidative addition kinetics; synthetic yields may not transfer directly.
Scaffold Gap Unsubstituted ortho-iodoaniline (CAS 615-43-0) lacks the N-alkyl modulation necessary for target-specific SAR exploration; pharmacological profile may differ.

N-(2,2-Difluoroethyl)-2-iodoaniline: Differentiation Evidence


CCR5 Antagonism vs. Non-Fluorinated Analogs

Preliminary pharmacological screening indicates that N-(2,2-difluoroethyl)-2-iodoaniline exhibits CCR5 antagonistic activity, positioning it as a candidate for treating CCR5-mediated diseases such as HIV infection, asthma, and rheumatoid arthritis [1]. While specific IC50 data for this compound is not publicly disclosed, related difluoroethyl aniline derivatives have shown IC50 values in the low micromolar range for CCR5 antagonism [2]. In contrast, non-fluorinated or methyl-substituted analogs (e.g., N-methyl-2-iodoaniline) typically demonstrate significantly reduced affinity due to unfavorable lipophilicity and electronic profiles [3]. The presence of the 2,2-difluoroethyl group is inferred to enhance target engagement compared to unsubstituted ortho-iodoaniline.

CCR5 Antagonism
Class-level inference
Preliminary positive activity reported; exact IC50 not publicly disclosed
Supports early-stage CCR5 screening context
Requires independent target-engagement validation; comparator data inferred from fluorinated analog trends
Medicinal Chemistry Immunology HIV Research

Larock Indole Synthesis: Iodo vs. Other Halogenated Anilines

The ortho-iodo functionality in N-(2,2-difluoroethyl)-2-iodoaniline enables high-yielding participation in the Larock indole synthesis, a pivotal method for constructing 2,3-disubstituted indoles [1]. In comparative studies, ortho-iodoanilines generally outperform bromo- and chloro- analogs in palladium-catalyzed heteroannulation reactions due to the superior oxidative addition kinetics of the C(sp2)-I bond [2]. While direct yield comparisons for this specific N-substituted derivative are not published, the reactivity of the iodine handle is expected to be preserved, offering a distinct advantage over the corresponding bromo or chloro derivatives for challenging coupling partners. For instance, N-substituted ortho-iodoanilines typically provide indole yields ranging from 60% to 95% under standard conditions [3], whereas ortho-bromoanilines often require harsher conditions or specialized ligands.

Larock Heteroannulation
Class-level inference
Iodo >> Bromo > Chloro in oxidative addition; typical yields 60–95% reported for related N-substituted 2-iodoanilines
Supports synthetic efficiency context for indole library construction
Direct yield comparison not published for this specific N-difluoroethyl derivative
Organic Synthesis Heterocyclic Chemistry Palladium Catalysis

Lipophilicity Enhancement vs. Parent Aniline

The 2,2-difluoroethyl substituent is a recognized tool for increasing lipophilicity (cLogP) while mitigating metabolic soft spots, a strategy validated in numerous drug discovery programs [1]. While experimental cLogP data for N-(2,2-difluoroethyl)-2-iodoaniline is not publicly available, computational predictions (e.g., using ChemAxon or ACD/Labs) suggest a cLogP increase of approximately +1.0 to +1.5 log units compared to the parent 2-iodoaniline (cLogP ~2.4) [2]. This shift moves the compound into a more desirable lipophilicity range for oral bioavailability (Lipinski's Rule of 5). In contrast, N-methyl-2-iodoaniline (predicted cLogP ~2.8) or N-ethyl-2-iodoaniline (predicted cLogP ~3.2) offer less pronounced and less tunable lipophilicity adjustments [3].

Predicted cLogP
Data to verify
≈ 3.9 (estimated; Δ +1.5 vs parent 2-iodoaniline)
Supports property-tuning context for lead optimization
Computational prediction only; experimental cLogP not reported
Medicinal Chemistry ADME Drug Design

N-(2,2-Difluoroethyl)-2-iodoaniline Applications


CCR5 Antagonist Lead Series Synthesis

As a key intermediate for exploring SAR around CCR5, this compound is suitable for medicinal chemists seeking to introduce a metabolically stable, lipophilic moiety while retaining a versatile iodo handle for further functionalization. This scenario is supported by preliminary pharmacological data indicating CCR5 antagonism [1] and the established role of difluoroethyl groups in enhancing pharmacokinetic properties [2].

2,3-Disubstituted Indoles via Larock Reaction

Synthetic chemists can utilize this compound as a privileged ortho-iodoaniline building block for palladium-catalyzed indole synthesis. The iodine atom ensures high reactivity under mild conditions, enabling the incorporation of the 2,2-difluoroethyl group into the final indole scaffold, which is valuable for generating focused libraries of fluorinated heterocycles [3].

Lead Candidate Derivatization for Property Optimization

In lead optimization programs, this compound offers a predictable and quantifiable increase in lipophilicity (cLogP) compared to non-fluorinated or mono-fluorinated alternatives, as inferred from class-level trends [4]. This makes it a strategic choice for medicinal chemists aiming to fine-tune the ADME profile of a lead series while preserving a point for subsequent cross-coupling diversification via the iodine atom.

Application
Selection Property
Validation Focus
CCR5 Antagonist Lead Series Synthesis
Bifunctional iodo-difluoroethyl scaffold for SAR exploration
CCR5 target engagement and binding-affinity profiling
2,3-Disubstituted Indole Library Synthesis
Ortho-iodo reactivity in Larock Pd-catalyzed heteroannulation
Indole formation yield and substrate scope under mild conditions
Lead Candidate Property Optimization
2,2-Difluoroethyl lipophilicity and metabolic modulation
Experimental cLogP and ADME parameter verification

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